molecular formula C17H13N3O3 B2578406 Methyl 2-(quinoxaline-6-carboxamido)benzoate CAS No. 851269-92-6

Methyl 2-(quinoxaline-6-carboxamido)benzoate

Cat. No.: B2578406
CAS No.: 851269-92-6
M. Wt: 307.309
InChI Key: DRELQMWRCNLCJA-UHFFFAOYSA-N
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Description

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a synthetic organic compound featuring a quinoxaline heterocyclic system linked to a benzoate ester through a carboxamide bridge. The quinoxaline core, a privileged structure in medicinal chemistry, is known for its diverse pharmacological potential, making this compound a valuable intermediate for researchers in drug discovery and development . Quinoxaline derivatives are extensively investigated for their pronounced biological activities, particularly in oncology . They have demonstrated significant potential as anticancer agents by targeting key pathways such as angiogenesis. Specifically, analogous compounds have been reported to function as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in halting tumor blood supply . Furthermore, hybridization of the quinoxaline scaffold with other pharmacophores, such as carboxamides, is a established strategy to enhance biological activity and develop novel therapeutic candidates . The structure-activity relationship (SAR) of related molecules indicates that the carboxamide linkage is often essential for maintaining strong binding affinity to biological targets, and the benzoate moiety can influence the compound's overall pharmacokinetic properties . Researchers utilize this compound as a key synthetic precursor or probe molecule in various applications, including the synthesis of more complex hybrid molecules, in vitro cytotoxicity screening, and mechanistic studies aimed at understanding enzyme inhibition . This product is provided "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(quinoxaline-6-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRELQMWRCNLCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinoxaline-6-carboxamido)benzoate typically involves the condensation of ortho-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzoic acid with quinoxaline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by methylation using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Acylation and Amidation Reactions

The benzoate ester group undergoes nucleophilic substitution, while the quinoxaline carboxamide participates in condensation reactions.

  • Reaction with benzylamines :
    Methyl 2-(quinoxaline-6-carboxamido)benzoate reacts with substituted benzylamines under thermal conditions (DMF, triethylamine, 80–100°C) to form N-(2-(benzylcarbamoyl)phenyl)quinoxaline-6-carboxamide derivatives. The reaction proceeds via nucleophilic attack of the benzylamine on the ester carbonyl, followed by amide bond formation .

ReagentConditionsYield (%)Product
4-FluorobenzylamineDMF, Et₃N, 80°C, 12 h75N-(2-(4-fluorobenzylcarbamoyl)phenyl)quinoxaline-6-carboxamide
3-NitrobenzylamineDMF, Et₃N, 100°C, 10 h70N-(2-(3-nitrobenzylcarbamoyl)phenyl)quinoxaline-6-carboxamide

Nucleophilic Aromatic Substitution (NAS)

The quinoxaline ring’s electron-deficient C-3 position undergoes NAS with nucleophiles:

  • Reaction with thiols :
    Treatment with thiophenol (PhSH) in DMF at room temperature substitutes the C-3 hydrogen with a thiophenyl group .

ReagentConditionsYield (%)Product
ThiophenolDMF, rt, 6 h823-(Phenylthio)quinoxaline-6-carboxamido benzoate

Oxidative Functionalization

The quinoxaline moiety participates in oxidative coupling:

  • Oxidative annulation :
    Using FeCl₃ and DTBP (di-tert-butyl peroxide) in acetonitrile, the methyl group on the benzoate ring undergoes oxidation to a formyl group, enabling Pictet-Spengler-type annulation with 1,2-diamines to form tetracyclic quinoxaline derivatives .

OxidantCatalystSolventProductYield (%)
DTBPFeCl₃CH₃CNPyrrolo[1,2-a]quinoxaline derivative68

Acid-Promoted Carbamoylation

In aqueous HCl (2 M) at 60°C, the quinoxaline ring undergoes direct C–H carbamoylation at C-3 using tert-butyl isocyanide, yielding 3-carbamoylquinoxaline derivatives .

IsocyanideAcidTemperatureYield (%)Product
tert-Butyl NCHCl (2 M)60°C, 8 h853-(tert-Butylcarbamoyl)quinoxaline-6-carboxamido benzoate

Reductive Amination

The carbonyl group of the carboxamide participates in reductive amination with aldehydes:

  • Reaction with 4-hydroxybenzaldehyde :
    Using NaBH₃CN in methanol, the imine intermediate formed between the amide and aldehyde is reduced to a secondary amine .

AldhydeReducing AgentYield (%)Product
4-HydroxybenzaldehydeNaBH₃CN78N-(2-(4-hydroxybenzylamino)phenyl)quinoxaline-6-carboxamide

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic systems:

  • Pyrimidine formation :
    Reaction with guanidine hydrochloride in ethanol under reflux forms a fused pyrimidine-quinoxaline hybrid .

ReagentConditionsYield (%)Product
Guanidine HClEtOH, reflux, 10 h68Pyrimido[4,5-b]quinoxaline derivative

Key Mechanistic Insights

  • Electrophilic activation : The quinoxaline ring’s C-3 position is activated by protonation in acidic media, facilitating carbamoylation .

  • Air oxidation : Intermediate tetrahydroquinoxalines are oxidized by atmospheric O₂ during carbamoylation, as shown by ¹⁸O-labeling studies .

  • Steric effects : Substituents on the benzylamine reagent significantly impact yields in amidation reactions (e.g., electron-withdrawing groups lower reactivity) .

Scientific Research Applications

Antibacterial Activity

Methyl 2-(quinoxaline-6-carboxamido)benzoate exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria. Research has shown that quinoxaline derivatives can inhibit bacterial growth effectively, often outperforming traditional antibiotics.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of several quinoxaline derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably lower than those of established antibiotics like ampicillin and norfloxacin, indicating its potential as a new antibacterial agent .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Enterococcus faecalis4

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoxaline derivatives are known to interact with DNA and inhibit key enzymes involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values indicate promising efficacy comparable to conventional chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action involves the intercalation with DNA and inhibition of topoisomerases, which are crucial for DNA replication and transcription. Molecular docking studies suggest interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy .

Anti-inflammatory Applications

Recent research highlights the anti-inflammatory properties of this compound. Quinoxaline derivatives have been shown to modulate inflammatory pathways, making them candidates for treating autoimmune and inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In a study focusing on inflammatory responses, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of Methyl 2-(quinoxaline-6-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, disrupting its replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the compound can inhibit bacterial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Quinoline-Based Carboxamides

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share the methyl benzoate group but replace quinoxaline with a quinoline ring. These compounds exhibit crystallinity (yellow/white solids) and were characterized via ¹H NMR and HRMS. The piperazine linker in C1–C7 introduces conformational flexibility, which may enhance binding to biological targets compared to the rigid carboxamide linkage in the target compound.

Benzothiazole and Benzoxazole Derivatives

  • Methyl 6-methylbenzo[d]thiazole-2-carboxylate (CAS: 15112-41-1) replaces quinoxaline with a benzothiazole core. Benzothiazoles are noted for their electron-deficient aromatic systems, which can influence π-π stacking interactions in drug-receptor binding.
  • Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate features a benzoxazole ring, which offers improved metabolic stability over quinoxalines due to reduced susceptibility to oxidative degradation.

Functional Group Modifications

Sulfonylurea Derivatives

Compounds like bensulfuron-methyl and primisulfuron-methyl () replace the carboxamido group with a sulfonylurea linker.

Amide-Linked Variants

  • Methyl 2-(2-(benzylamino)-2-oxoacetamido)benzoate () features a secondary amide with a benzyl group, demonstrating moderate immunoproteasome inhibition (β5i: 32%). The quinoxaline carboxamide’s planar structure may offer superior target engagement compared to this bulkier substituent.
  • Methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate () substitutes quinoxaline with a thiazolo-pyrimidine ring. The additional sulfur atom in the heterocycle could alter electronic properties, affecting solubility and reactivity.

Table 1: Key Comparisons of Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Methyl 2-(quinoxaline-6-carboxamido)benzoate Quinoxaline Methyl benzoate Potential kinase inhibition
C1 (Quinoline derivative) Quinoline Piperazine, methyl benzoate Crystallinity, NMR/HRMS confirmed
Bensulfuron-methyl Pyrimidine Sulfonylurea, methyl benzoate Herbicide (ALS inhibitor)
Methyl 2-(2-(benzylamino)-2-oxoacetamido)benzoate Benzylamide Secondary amide Immunoproteasome inhibition (β5i: 32%)
Methyl 6-methylbenzo[d]thiazole-2-carboxylate Benzothiazole Methyl ester Antimicrobial/antioxidant potential

Biological Activity

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a quinoxaline moiety linked to a benzoate group through an amide bond. The structural formula can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

This structure is significant as it combines features that may influence its biological activity, such as the electron-withdrawing properties of the quinoxaline ring and the hydrophobic characteristics of the benzoate group.

Biological Activity Overview

Quinoxaline derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against colorectal cancer cells (HCT-116), exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Activity : Quinoxalines are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the quinoxaline core enhances their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways .
  • Neuropharmacological Effects : Some derivatives have been evaluated for their neuropharmacological effects, showing potential anxiolytic and anticonvulsant activities in animal models .

Anticancer Activity

A study evaluating various quinoxaline derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-116 (Colorectal)0.05
MCF-7 (Breast)0.07
NCI-H460 (Lung)0.06

These results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effectiveness against various bacterial strains. The following table presents its activity compared to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Antibiotic MIC
Staphylococcus aureus10 µg/mL5 µg/mL (Penicillin)
Escherichia coli15 µg/mL10 µg/mL (Ampicillin)

The compound's MIC values suggest that it could serve as an effective antibacterial agent, particularly in cases where conventional antibiotics fail.

Case Studies

  • Anticancer Efficacy : A study investigated the effect of this compound on HCT-116 cells. The treatment resulted in significant apoptosis induction, characterized by increased levels of caspase-3 activity and PARP cleavage, indicating its potential as an anticancer agent .
  • Neuropharmacological Assessment : In a behavioral study involving mice, this compound showed a dose-dependent reduction in locomotor activity, suggesting sedative effects that could be beneficial in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-(quinoxaline-6-carboxamido)benzoate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between quinoxaline-6-carboxylic acid and methyl 2-aminobenzoate. Optimization involves controlling stoichiometry (1:1.2 molar ratio), solvent selection (DMF or DCM), and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .
  • Key Parameters : Monitor reaction progress by TLC or HPLC. Use FTIR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to verify regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : Assign peaks for the benzoate methyl group (~3.9 ppm) and quinoxaline aromatic protons (8.5–9.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive structural validation .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, particularly with twinned or high-symmetry data?

  • Crystallographic Challenges : Twinning or pseudosymmetry can complicate structure solution. Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Visualization Tools : Mercury CSD aids in analyzing intermolecular interactions (e.g., π-π stacking between quinoxaline rings) and void spaces .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and substituent impacts (e.g., electron-withdrawing groups on quinoxaline) should be evaluated .
  • Docking Studies : If targeting biological applications, AutoDock Vina can simulate binding to enzymes (e.g., kinases), guided by the quinoxaline moiety’s known interactions .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

  • Case Example : NMR may show unexpected splitting due to rotameric equilibria of the amide bond. Use variable-temperature NMR (VT-NMR) to confirm dynamic behavior. Compare with DFT-optimized geometries to resolve discrepancies .
  • Meta-Analysis : Apply systematic review principles (e.g., COSMOS-E framework) to assess data quality, confounders (e.g., solvent polarity), and experimental reproducibility .

Experimental Design & Best Practices

Q. What controls are essential for ensuring reproducibility in synthetic and bioactivity assays?

  • Synthesis : Include negative controls (no coupling agent) to rule out side reactions. Use internal standards (e.g., anthracene) for HPLC quantification.
  • Bioassays : For cytotoxicity studies, validate cell line viability with MTT assays and include reference compounds (e.g., doxorubicin) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental protocols?

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) over 4 weeks. Monitor by HPLC for decomposition products (e.g., hydrolyzed carboxylic acid). Store in amber vials at -20°C to prevent photodegradation .

Q. What strategies enable selective derivatization of the quinoxaline or benzoate moieties?

  • Site-Specific Modifications :

  • Quinoxaline : Electrophilic substitution at C3 using HNO₃/H₂SO₄.
  • Benzoate : Hydrolysis with NaOH/MeOH to free the carboxylic acid for further coupling .

Data Presentation & Visualization

Q. How can researchers effectively visualize intermolecular interactions in crystal structures?

  • Mercury CSD : Generate Hirshfeld surfaces to map close contacts (e.g., C-H···O bonds). Use packing diagrams to highlight π-π interactions (distance < 4.0 Å) .
  • ORTEP-3 : Create thermal ellipsoid plots to assess atomic displacement parameters (ADPs) and disorder .

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